Purvalanol B
Overview
Description
Purvalanol B is a selective cyclin-dependent kinase (cdk) inhibitor . It potently inhibits cdk1, cdk2, and cdk5 . It shows antiproliferative properties, mediated by ERK1 and ERK2 . Purvalanol B induces autophagy in cellular models and induces apoptosis in cancer cells .
Molecular Structure Analysis
Purvalanol B has a molecular weight of 432.91 and a molecular formula of C20H25ClN6O3 . It belongs to the class of organic compounds known as 6-aminopurines . These are purines that carry an amino group at position 6 . Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .Chemical Reactions Analysis
Purvalanol B application decreases the ability of late-stage P. falciparum trophozoites to form multinucleated schizonts and up-regulates proteasome subunits and proteins that contribute to redox homeostasis . This may indicate an increase in oxidative stress as a result of inhibitor application .Scientific Research Applications
Intracellular Targets and Anti-proliferative Effects
Purvalanol B is highlighted for its high potency and selectivity as a CDK inhibitor. It has demonstrated anti-mitotic properties by efficiently targeting CDK1 and CDK2, leading to cell growth inhibition and induction of a G2/M block in cell cycle progression. Notably, Purvalanol B has also been found to interact with p42/p44 MAPKs, suggesting its role in targeting distinct but relevant pathways of cell proliferation beyond its known CDK inhibitory actions (Knockaert et al., 2002).
Autophagy and Apoptosis Induction
Purvalanol B has been shown to induce endoplasmic reticulum stress-mediated apoptosis and autophagy in cancer cells, demonstrating its potential as an anticancer agent. In HCT116 colon cancer cells, Purvalanol B activated ER stress via upregulation of PERK, IRE1α gene expression, and eIF-2α phosphorylation, leading to autophagic machinery activation prior to apoptotic cell death (Çoker-Gürkan et al., 2015).
Therapeutic Delivery Enhancement
Research has also explored the use of nanodiamond cluster-mediated interactions with Purvalanol A (a related compound) to enhance its water solubility and functional preservation, facilitating novel treatment paradigms. This approach could potentially be applied to Purvalanol B to overcome challenges related to its solubility and delivery in therapeutic contexts (Chen et al., 2009).
Role in Cancer Therapy
Purvalanol B, and its analogs, have been evaluated for their efficacy in inducing apoptosis in cancer cells, particularly in prostate and breast cancer cell lines. For example, a dansylated analog of Purvalanol B, VMY-1-103, has shown to be more effective than Purvalanol B in inhibiting cell cycle progression and inducing apoptosis in LNCaP prostate cancer cells (Ringer et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O3/c1-10(2)15(8-28)24-20-25-17(16-18(26-20)27(9-22-16)11(3)4)23-12-5-6-13(19(29)30)14(21)7-12/h5-7,9-11,15,28H,8H2,1-4H3,(H,29,30)(H2,23,24,25,26)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDXRFMOHZVXSG-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317921 | |
Record name | Purvalanol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Purvalanol B | |
CAS RN |
212844-54-7 | |
Record name | Purvalanol B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212844-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Purvalanol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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